molecular formula C8H13NO3 B15324231 Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B15324231
M. Wt: 171.19 g/mol
InChI Key: KKAIRJUTSFNZMZ-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring with an aminomethyl group and an oxo group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxobutanoate with formaldehyde and ammonia, followed by cyclization to form the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxo group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

  • Ethyl 2-aminomethyl-3-oxocyclobutane-1-carboxylate
  • Ethyl 1-(aminomethyl)-2-oxocyclobutane-1-carboxylate
  • Ethyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

Comparison: Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is unique due to the specific positioning of the aminomethyl and oxo groups on the cyclobutane ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-7(11)8(5-9)3-6(10)4-8/h2-5,9H2,1H3

InChI Key

KKAIRJUTSFNZMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)CN

Origin of Product

United States

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